
(E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Introduction of Functional Groups: The hydroxybenzylidene and methylbenzyl groups are introduced through specific substitution reactions, often involving catalysts to ensure regioselectivity and yield optimization.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxybenzylidene group can be oxidized to form corresponding quinones.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzylidene group can yield quinones, while reduction of the imine bond can produce secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by modulating biological pathways or inhibiting specific enzymes.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites, altering their conformation, or inhibiting their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar purine-like structure and are known for their biological activity, particularly as inhibitors of fibroblast growth factor receptors.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
1105220-59-4 |
|---|---|
Formule moléculaire |
C22H21N5O3 |
Poids moléculaire |
403.442 |
Nom IUPAC |
8-[(E)-(2-hydroxyphenyl)methylideneamino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H21N5O3/c1-14-8-10-15(11-9-14)13-27-20(29)18-19(26(3)22(27)30)24-21(25(18)2)23-12-16-6-4-5-7-17(16)28/h4-12,28H,13H2,1-3H3/b23-12+ |
Clé InChI |
QZWTXTSQBCLCNV-FSJBWODESA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)N=CC4=CC=CC=C4O)N(C2=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


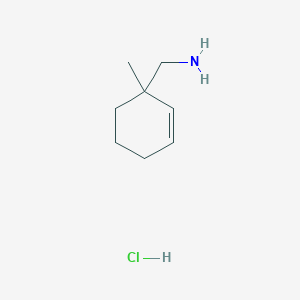

![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2656976.png)
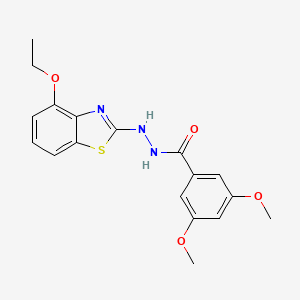
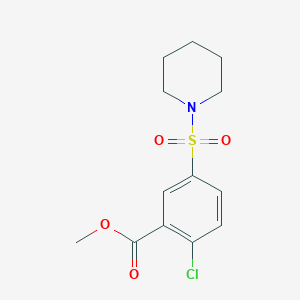
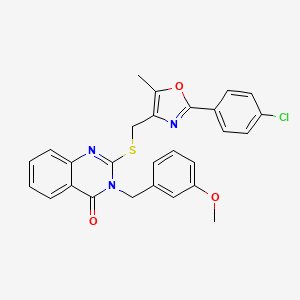

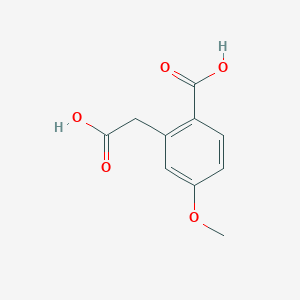
![3-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2656985.png)
![13-chloro-5-(2-methoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2656987.png)
![4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde](/img/structure/B2656992.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2656994.png)
